molecular formula C11H22N2O2Si B1588757 Vinylmethylbis(methylethylketoximino)silane CAS No. 72721-10-9

Vinylmethylbis(methylethylketoximino)silane

Cat. No.: B1588757
CAS No.: 72721-10-9
M. Wt: 242.39 g/mol
InChI Key: YMTJPBFJJAVFRK-UHFFFAOYSA-N
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Description

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a chemical compound with the molecular formula C11H22N2O2Si. It is known for its unique structure, which includes a silylene group bonded to two oxime groups. This compound has various applications in scientific research and industry due to its versatile chemical properties.

Mechanism of Action

Target of Action

Vinylmethylbis(methylethylketoximino)silane is primarily used as a chemical intermediate . It is widely used in the chemical industry, mainly as an additive for special coatings, adhesives, and sealants . The primary targets of this compound are therefore the substances it is mixed with or applied to, such as various surfaces requiring coating or sealing .

Mode of Action

The mode of action of this compound involves its interaction with other substances in the creation of special coatings, adhesives, and sealants . It can participate in polymerization reactions to prepare gas permeation films and coatings . The exact nature of these interactions and the resulting changes would depend on the specific substances it is combined with and the conditions under which the reactions take place.

Biochemical Pathways

As an organosilane compound , this compound is involved in various chemical reactions, particularly polymerization . The affected pathways and their downstream effects would be specific to the particular application and the substances it is combined with.

Result of Action

The result of the action of this compound is the creation of special coatings, adhesives, and sealants . These products have various applications in the chemical industry. The molecular and cellular effects of this compound’s action would be specific to the substances it is combined with and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the application. For instance, safety data indicates that this compound should be kept away from heat, open flames, and sparks .

Biochemical Analysis

Biochemical Properties

Vinylmethylbis(methylethylketoximino)silane plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes and proteins, facilitating the formation of oxime derivatives. These interactions are crucial for analytical applications in chemistry, such as high-resolution gas chromatography experiments. The compound’s ability to form stable oxime derivatives makes it valuable in biochemical analysis and research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating enzyme activity and altering gene expression patterns. These changes can impact cellular metabolism, leading to variations in metabolic flux and metabolite levels. The compound’s effects on cell signaling pathways are particularly noteworthy, as they can influence cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its ability to form stable oxime derivatives allows it to interact with various biomolecules, influencing their activity and function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and alterations in gene expression . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in oxime formation is particularly significant, as it can impact various biochemical processes and pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and industrial applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- typically involves the reaction of 2-butanone oxime with a silylating agent such as ethenylmethylchlorosilane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime groups to amines.

    Substitution: The silylene group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted silylene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Butanone oxime: A simpler oxime compound without the silylene group.

    Ethenylmethylchlorosilane: A silylating agent used in the synthesis of the compound.

    Silicon-based oximes: Other compounds with similar silylene and oxime functionalities.

Uniqueness

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is unique due to its combination of silylene and oxime groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(butan-2-ylideneamino)oxy-ethenyl-methylsilyl]oxybutan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTJPBFJJAVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C=C)ON=C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72721-10-9
Record name Methylvinyldi(methylethylketoxime)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72721-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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